N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Lipophilicity Drug design Physicochemical properties

This compound is a structurally differentiated pyrazolyl-pyridazine carboxamide tailored for kinase inhibition and ICRAC channel studies. Its 2-chlorobenzyl pharmacophore and 3,5-dimethylpyrazole moiety confer a unique logP (~3.2) and metabolic stability signature, critical for consistent SAR in Ca²⁺ flux and permeability assays. Using close analogs like the des-methyl variant introduces uncontrolled variables that compromise assay reproducibility. Select this specific compound to maintain ligand efficiency vectors and IP defensibility.

Molecular Formula C17H16ClN5O
Molecular Weight 341.8
CAS No. 1351618-59-1
Cat. No. B2602545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
CAS1351618-59-1
Molecular FormulaC17H16ClN5O
Molecular Weight341.8
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)C
InChIInChI=1S/C17H16ClN5O/c1-11-9-12(2)23(22-11)16-8-7-15(20-21-16)17(24)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,24)
InChIKeyIJQGFNXUMGEIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 71 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351618-59-1): Scaffold Identity and Procurement Baseline


N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351618-59-1) is a synthetic small molecule belonging to the pyrazolyl-pyridazine carboxamide class, a scaffold investigated for kinase inhibition and modulation of ion channels such as ICRAC [1]. The compound features a pyridazine core substituted at position 6 with a 3,5-dimethylpyrazole moiety and a 2-chlorobenzyl carboxamide at position 3, yielding a molecular weight of 341.8 g/mol . Its procurement value lies in the structurally differentiated combination of the ortho-chlorobenzyl pharmacophore with a methylated pyrazole, which distinguishes it from numerous in-class analogs bearing unsubstituted pyrazole, thiazole, or triazole appendages.

Why Generic Substitution of N-(2-Chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide Is Scientifically Unreliable for SAR-Driven Procurement


Compounds within the pyrazolyl-pyridazine carboxamide family cannot be interchangeably substituted due to profound sensitivity of target engagement and physicochemical properties to even minor structural perturbations. The 2-chlorobenzyl substituent provides a specific hydrogen-bonding and lipophilic signature distinct from the 4-chlorobenzyl, 2,4-dichlorobenzyl, or unsubstituted benzyl analogs . Simultaneously, the 3,5-dimethyl groups on the pyrazole ring modulate both metabolic stability and conformational restriction relative to the des-methyl pyrazole variant (CAS 1351620-66-0) . These structural nuances produce quantifiable differences in predicted logP, ligand efficiency vectors, and patent-chemical space positioning, meaning that substitution with a close analog—even one sharing the same core scaffold—introduces uncontrolled variables that compromise SAR continuity, assay reproducibility, and IP defensibility.

N-(2-Chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity Through ortho-Chlorobenzyl Substitution vs. Methoxy and Dimethylamino Analogs

The 2-chlorobenzyl group in the target compound confers higher lipophilicity (estimated logP ~3.2) compared to analogs bearing methoxy (logP ~2.1) or dimethylamino (logP ~1.8) substituents on related pyrazolo-pyrimidine scaffolds . This ~1.0–1.4 log unit increase translates to an approximately 10- to 25-fold higher octanol-water partition coefficient, which directly impacts membrane permeability potential in cell-based assays.

Lipophilicity Drug design Physicochemical properties

Conformational Restriction and Metabolic Advantage of 3,5-Dimethylpyrazole vs. Unsubstituted Pyrazole Analog

The 3,5-dimethyl substitution on the pyrazole ring introduces steric bulk that restricts rotational freedom and shields the pyrazole N–H from metabolic N-dealkylation, a common clearance pathway for unsubstituted pyrazole derivatives [1]. The unsubstituted pyrazole analog N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS 1351620-66-0) lacks this steric protection and is expected to exhibit higher intrinsic clearance in liver microsome assays . Additionally, the methyl groups contribute to a higher predicted logP (~3.2 for the dimethylpyrazole-bearing scaffold vs. lower values for des-methyl congeners), enhancing membrane partitioning.

Metabolic stability Conformational restriction Pyrazole methylation

Carboxamide vs. Carboxylate Hydrogen-Bonding Capacity and Solubility Profile Differentiation

The carboxamide functionality in the target compound serves as both a hydrogen-bond donor and acceptor, enhancing aqueous solubility relative to carboxylate or sulfonamide analogs . The parent pyridazine-3-carboxamide scaffold exhibits a negative logP value and aqueous solubility of approximately 33.1 mg/mL (0.269 mol/L), confirming the hydrophilic contribution of the carboxamide group . In contrast, the carboxylate analog N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate lacks the hydrogen-bond donor capacity of the amide NH, which can reduce target-binding enthalpy and alter solubility .

Hydrogen bonding Solubility Carboxamide

Patent-Chemical Space Positioning Within GRÜNENTHAL ICRAC Inhibitor Portfolio

The pyrazolyl-pyridazine carboxamide scaffold is explicitly claimed in the GRÜNENTHAL patent family (ZA-201505697-B, priority 2013) as ICRAC channel inhibitors for inflammatory diseases [1]. The target compound, with its specific 2-chlorobenzyl and 3,5-dimethylpyrazole substitution pattern, occupies a defined region of the Markush space distinct from analogs bearing thiazole, triazole, or unsubstituted phenyl groups at the amide position [2]. This patent positioning provides freedom-to-operate and chemical novelty advantages for organizations building SAR datasets around ICRAC or related calcium-release-activated calcium channel targets.

ICRAC inhibitor Patent landscape Chemical space

N-(2-Chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


ICRAC Channel Inhibitor Hit-to-Lead and SAR Expansion Campaigns

The compound's alignment with the GRÜNENTHAL pyrazolyl-carboxamide patent family (ZA-201505697-B) positions it as a direct tool compound for ICRAC channel inhibitor programs targeting inflammatory diseases . Its 2-chlorobenzyl substituent provides elevated lipophilicity (estimated logP ~3.2) compared to methoxy or dimethylamino analogs , enabling systematic exploration of lipophilicity-permeability relationships in cell-based Ca²⁺ flux assays. The 3,5-dimethylpyrazole moiety further distinguishes it from des-methyl analogs, offering a built-in metabolic stability advantage for in vivo follow-up studies .

Kinase Selectivity and Intracellular Target Engagement Profiling

The pyrazolyl-pyridazine carboxamide scaffold has been implicated in GSK-3β inhibition through molecular docking studies . The target compound's ortho-chlorobenzyl pharmacophore introduces a unique halogen-bonding and steric signature distinct from para-substituted or unsubstituted benzyl analogs, which is expected to modulate kinase selectivity profiles . Combined with the higher passive permeability predicted from its logP ~3.2 , the compound is well-suited for intracellular kinase engagement assays where membrane penetration is rate-limiting.

Physicochemical Property Benchmarking in Pyridazine-Focused Medicinal Chemistry

The carboxamide group of the target compound confers a balanced hydrogen-bonding profile with dual donor/acceptor capability, translating to favorable aqueous solubility characteristics inherited from the pyridazine-3-carboxamide parent scaffold (measured solubility 33.1 mg/mL) . This makes the compound an ideal reference standard for benchmarking solubility, logP, and permeability within pyridazine carboxamide libraries, particularly when contrasting against carboxylate, sulfonamide, or thioamide isosteres that exhibit divergent physicochemical behavior .

Computational ADMET Model Training and Validation Datasets

The availability of structurally characterized, closely matched analog pairs—such as the target compound vs. N-(2-chlorobenzyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide (des-methyl, CAS 1351620-66-0) —provides an excellent dataset for training and validating in silico ADMET models. Differences in predicted logP (~3.2 vs. lower for des-methyl) and metabolic stability arising solely from pyrazole methylation allow for controlled assessment of computational permeability and intrinsic clearance predictions . This scenario is particularly valuable for organizations developing proprietary QSAR or machine-learning ADMET platforms.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.